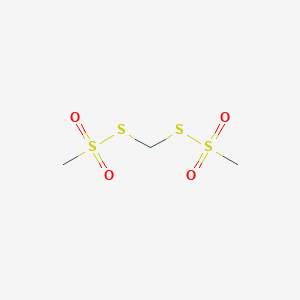

1,1-Methanediyl bismethanethiosulfonate

Description

BenchChem offers high-quality 1,1-Methanediyl bismethanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Methanediyl bismethanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(methylsulfonylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSDVHMSSISWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233340 | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22418-52-6 | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Methanediyl bismethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Methanediyl bismethanethiosulfonate is a homobifunctional sulfhydryl cross-linking reagent. Its synthesis, while not extensively documented in readily available literature, can be achieved through a plausible multi-step pathway. This guide provides a detailed theoretical framework and experimental protocol for the synthesis of 1,1-Methanediyl bismethanethiosulfonate, including the preparation of a key precursor, potassium methanethiosulfonate (B1239399). The proposed pathway involves the reaction of methanesulfonyl chloride with a sulfide (B99878) salt to form the methanethiosulfonate salt, followed by a nucleophilic substitution reaction with diiodomethane (B129776). This document is intended to serve as a comprehensive resource for researchers requiring this specialized cross-linking agent for their work in fields such as protein chemistry, drug delivery, and materials science. All quantitative data presented is based on analogous reactions and should be considered representative.

Introduction

1,1-Methanediyl bismethanethiosulfonate is a chemical reagent utilized for the cross-linking of sulfhydryl groups in proteins and other molecules. This process is crucial for studying protein structure and function, stabilizing protein conformations, and developing novel biomaterials and drug delivery systems. The molecule features two methanethiosulfonate groups linked by a methylene (B1212753) bridge, allowing for the formation of disulfide bonds with two cysteine residues. While commercially available, understanding its synthesis pathway is critical for custom modifications, isotopic labeling, and cost-effective production for large-scale applications.

This technical guide outlines a proposed two-step synthesis for 1,1-Methanediyl bismethanethiosulfonate, providing detailed, actionable experimental protocols. Additionally, it includes visualizations of the chemical pathway and experimental workflow to aid in comprehension and practical implementation.

Proposed Synthesis Pathway

The synthesis of 1,1-Methanediyl bismethanethiosulfonate can be logically approached in two primary stages:

-

Synthesis of Potassium Methanethiosulfonate: This key intermediate is prepared by the reaction of methanesulfonyl chloride with a sulfide salt, such as potassium sulfide.

-

Synthesis of 1,1-Methanediyl bismethanethiosulfonate: The final product is synthesized via a nucleophilic substitution reaction between potassium methanethiosulfonate and diiodomethane.

The overall reaction scheme is presented below:

Experimental Protocols

Synthesis of Potassium Methanethiosulfonate

This protocol is based on the general reactivity of sulfonyl chlorides with sulfide nucleophiles.

Materials:

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Potassium sulfide (K₂S)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add potassium sulfide (1.1 equivalents) to anhydrous acetonitrile.

-

Stir the suspension and cool the flask to 0 °C in an ice bath.

-

Dissolve methanesulfonyl chloride (1 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.

-

Add the methanesulfonyl chloride solution dropwise to the stirred suspension of potassium sulfide over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude potassium methanethiosulfonate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis of 1,1-Methanediyl bismethanethiosulfonate

This protocol is adapted from general procedures for the alkylation of thiosulfonate salts.

Materials:

-

Potassium methanethiosulfonate (CH₃SO₂SK)

-

Diiodomethane (CH₂I₂)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium methanethiosulfonate (2.2 equivalents) in anhydrous DMF.

-

Add diiodomethane (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1,1-Methanediyl bismethanethiosulfonate can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data (Representative)

| Parameter | Step 1: Potassium Methanethiosulfonate Synthesis (Analog) | Step 2: 1,1-Methanediyl bismethanethiosulfonate Synthesis (Analog) |

| Reactant 1 | Methanesulfonyl Chloride | Potassium Methanethiosulfonate |

| Reactant 2 | Potassium Sulfide | Diiodomethane |

| Solvent | Acetonitrile | DMF |

| Reaction Time | 2-4 hours | 12-24 hours |

| Temperature | Reflux | Room Temperature |

| Yield | 70-85% (estimated) | 60-80% (estimated) |

| Melting Point | N/A (Salt) | Not reported |

| ¹H NMR (CDCl₃, δ) | N/A | Not reported |

| ¹³C NMR (CDCl₃, δ) | N/A | Not reported |

Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the synthesis and purification of 1,1-Methanediyl bismethanethiosulfonate.

Application: Sulfhydryl Cross-linking

1,1-Methanediyl bismethanethiosulfonate acts as a cross-linking agent by reacting with free sulfhydryl groups (e.g., from cysteine residues in proteins) to form stable disulfide bonds. This reaction is a key application for this reagent in biochemical research.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of 1,1-Methanediyl bismethanethiosulfonate. The proposed two-step method, involving the preparation of a potassium methanethiosulfonate intermediate followed by its reaction with diiodomethane, is based on established chemical principles. The detailed experimental protocols and workflow diagrams are intended to provide a solid foundation for researchers to produce this valuable cross-linking reagent in a laboratory setting. It is important to reiterate that the quantitative data provided is representative of similar reactions and actual results may vary. Standard laboratory safety precautions should be followed at all times during the execution of these procedures.

An In-depth Technical Guide to MTS Tetrazolium Salt: Chemical Properties, Structure, and Assay Protocol

This technical guide provides a comprehensive overview of the MTS tetrazolium salt, a crucial reagent in cell viability and cytotoxicity testing. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, structure, and the experimental protocol for its application in the widely used MTS assay.

Core Chemical Properties and Structure

MTS, chemically known as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan (B1609692) product.[1][2] This conversion, carried out by NAD(P)H-dependent dehydrogenase enzymes, results in a product that is soluble in cell culture media, allowing for direct measurement of absorbance.[1]

The structure of the MTS tetrazolium salt is (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl) 2-(4-sulfophenyl)-2H-tetrazolium).[3] It is an analog of MTT, developed to facilitate a more convenient, one-step cell viability assay.[3][4]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇N₅O₆S₂ | [1][5] |

| Molecular Weight | 487.5 g/mol | [5][6] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO and DPBS (2 mg/ml) | [6] |

| Absorbance Maximum of Formazan Product | 490-500 nm | [4] |

| CAS Number | 138169-43-4 | [1][5] |

Mechanism of Action in Cell Viability Assays

The MTS assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTS to a purple, soluble formazan.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[7] This allows for the quantification of cell viability by measuring the absorbance of the formazan at 490-500 nm. Unlike the MTT assay, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step and making the assay more convenient.[4]

Experimental Protocol: MTS Assay

The following is a detailed methodology for performing a standard MTS cell viability assay.

Reagent Preparation

-

MTS Solution Preparation : Dissolve MTS powder in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 2 mg/ml.[7][8][9] The solution should be a clear, golden-yellow.

-

PES Solution Preparation : Dissolve phenazine (B1670421) ethyl sulfate (B86663) (PES) powder in the MTS solution to a final concentration of 0.21 mg/ml.[7][8][9] PES acts as an intermediate electron acceptor.

-

pH Adjustment : Adjust the pH of the combined MTS/PES solution to 6.0-6.5 using 1N HCl.[7][8][9]

-

Sterilization and Storage : Filter-sterilize the final solution through a 0.2 µm filter into a sterile, light-protected container.[7][8][9] Store the solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[7][8][9]

Assay Procedure

-

Cell Plating : Prepare cells in a 96-well plate with a final volume of 100 µl per well.[7][8] Include wells with medium only for background subtraction.

-

Incubation with Test Compound : Add the test compounds to the appropriate wells and incubate for the desired period.

-

Addition of MTS Reagent : Add 20 µl of the prepared MTS/PES solution to each well.[7][8]

-

Incubation : Incubate the plate for 1 to 4 hours at 37°C in a standard cell culture incubator.[7][8]

-

Absorbance Measurement : Record the absorbance at 490 nm using a microplate reader.[7]

Visualizations

Caption: Experimental workflow for the MTS cell viability assay.

Caption: Simplified signaling pathway of MTS reduction in viable cells.

References

- 1. MTS Reagent | 138169-43-4 [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | C20H17N5O6S2 | CID 2762693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unraveling the Bonds: A Technical Guide to Sulfhydryl Cross-Linking by 1,1-Methanediyl bismethanethiosulfonate (MDBM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of sulfhydryl cross-linking by 1,1-Methanediyl bismethanethiosulfonate (MDBM), a homobifunctional cross-linking agent. MDBM is utilized in the study of protein structure and interactions by covalently linking proximal sulfhydryl groups of cysteine residues. This document details the reaction mechanism, presents available quantitative data, outlines experimental protocols for its application, and provides visualizations to facilitate a deeper understanding of its biochemical utility. While specific kinetic and mechanistic data for MDBM is limited in publicly available literature, this guide extrapolates from the well-established chemistry of monofunctional methanethiosulfonate (B1239399) (MTS) reagents to provide a robust theoretical and practical framework for researchers.

Introduction

The study of protein-protein interactions and the three-dimensional structure of proteins is fundamental to understanding cellular processes and for the rational design of therapeutics. Chemical cross-linking, in conjunction with techniques like mass spectrometry, has emerged as a powerful tool for elucidating these structural details. Cross-linking agents covalently link functional groups on amino acid residues that are in close proximity, providing distance constraints that can be used to model protein complexes and conformational changes.

Cysteine, with its reactive sulfhydryl (thiol) group, is a relatively rare amino acid, making it an attractive target for specific cross-linking. 1,1-Methanediyl bismethanethiosulfonate (MDBM) is a homobifunctional cross-linker designed to specifically target and link two sulfhydryl groups. Its structure features two methanethiosulfonate reactive groups separated by a short methylene (B1212753) spacer. This guide delves into the core mechanism of MDBM-mediated sulfhydryl cross-linking, offering a valuable resource for researchers employing this reagent in their work.

The Core Mechanism of MDBM-Mediated Sulfhydryl Cross-Linking

The cross-linking reaction of MDBM with sulfhydryl groups proceeds through a two-step nucleophilic substitution, analogous to the reaction of other methanethiosulfonate reagents.

Step 1: Initial Reaction with the First Sulfhydryl Group

The reaction is initiated by the nucleophilic attack of a deprotonated sulfhydryl group (thiolate anion, RS⁻) from a cysteine residue on one of the sulfur atoms of the thiosulfonate group in MDBM. This results in the formation of an asymmetrical disulfide bond between the cysteine residue and the MDBM molecule, with the concomitant release of a methanesulfinate (B1228633) leaving group.

Step 2: Intramolecular or Intermolecular Cross-Linking

The now-monofunctionally attached MDBM possesses a second, unreacted methanethiosulfonate group. This group can then react with a second, proximal sulfhydryl group from another cysteine residue. This second reaction, which also proceeds via nucleophilic attack, results in the formation of a stable disulfide bridge, effectively cross-linking the two cysteine residues. The cross-link can be either intramolecular (within the same protein) or intermolecular (between different proteins), depending on the proximity of the reactive cysteine residues.

Quantitative Data

| Parameter | Typical Value for MTS Reagents | Notes |

| Second-order rate constant (k) | 10² - 10⁵ M⁻¹s⁻¹ | Highly dependent on the pKa of the sulfhydryl group, pH, temperature, and steric accessibility. |

| Optimal pH Range | 7.0 - 8.5 | The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at higher pH, hydrolysis of the methanethiosulfonate group can become a competing reaction. |

| Spacer Arm Length | ~3.3 Å (S-S distance) | The short methylene spacer imposes a strict distance constraint for cross-linking, making it suitable for probing very close sulfhydryl proximities. |

Table 1: Approximated Quantitative Data for MDBM Cross-Linking

Experimental Protocols

The following are generalized protocols for protein cross-linking using MDBM. Optimization of buffer conditions, reagent concentrations, and reaction times is crucial for successful cross-linking.

General Protein Cross-Linking in Solution

This protocol outlines the basic steps for cross-linking proteins in a purified or semi-purified state.

Methodology:

-

Protein Preparation:

-

The protein of interest should be in a buffer free of primary amines and thiols (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.

-

If present, reducing agents used for protein stability must be removed prior to the addition of MDBM, for example, by dialysis or using a desalting column.

-

The protein concentration should be optimized to favor either intramolecular or intermolecular cross-linking as desired. Higher protein concentrations favor intermolecular cross-linking.

-

-

MDBM Solution Preparation:

-

Prepare a stock solution of MDBM (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use, as methanethiosulfonates can be susceptible to hydrolysis.

-

-

Cross-Linking Reaction:

-

Add the MDBM stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of MDBM over the protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Incubation times and temperatures should be optimized for the specific system.

-

-

Quenching:

-

Terminate the reaction by adding a quenching reagent containing a free sulfhydryl group, such as DTT, β-mercaptoethanol, or L-cysteine, to a final concentration that is in large excess to the initial MDBM concentration (e.g., 20-50 mM). This will consume any unreacted MDBM.

-

-

Analysis:

-

The cross-linked products can be analyzed by various techniques. SDS-PAGE is commonly used to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.

-

For detailed identification of the cross-linked sites, mass spectrometry analysis of the digested protein is required.

-

Analysis of MDBM Cross-Linked Peptides by Mass Spectrometry

This protocol outlines the general steps for identifying MDBM-cross-linked peptides.

Methodology:

-

Sample Preparation:

-

The quenched cross-linking reaction mixture is typically subjected to SDS-PAGE. The bands corresponding to the cross-linked species of interest are excised.

-

Alternatively, the entire reaction mixture can be processed in-solution.

-

-

Protein Digestion:

-

The protein is denatured, and disulfide bonds not formed by MDBM can be reduced and alkylated.

-

The protein is then digested with a specific protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Specialized cross-linking software is used to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. This software is capable of identifying peptide pairs that are covalently linked by the MDBM cross-linker, taking into account the mass of the linker remnant.

-

Conclusion

1,1-Methanediyl bismethanethiosulfonate is a valuable tool for probing the spatial arrangement of cysteine residues in proteins and protein complexes. Its short spacer arm provides high-resolution distance information. While specific mechanistic and kinetic data for MDBM are not extensively documented, a thorough understanding of the general reactivity of methanethiosulfonate reagents allows for its effective application in structural biology research. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments using MDBM, contributing to a deeper understanding of protein structure and function. Further studies characterizing the precise kinetic parameters of MDBM would be beneficial to the scientific community.

An In-depth Technical Guide to Methanethiosulfonate (MTS) Reagents in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methanethiosulfonate (B1239399) (MTS) reagents, powerful tools in biochemistry for the site-specific modification of cysteine residues. MTS reagents are invaluable for elucidating protein structure and function, particularly for membrane proteins such as ion channels, transporters, and receptors. This document details their chemical properties, diverse applications, and provides experimental protocols for their use.

Introduction to Methanethiosulfonate (MTS) Reagents

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that covalently modify the side chain of cysteine residues in proteins. This specific and rapid reaction forms a mixed disulfide bond, allowing for the introduction of various chemical moieties at a specific site within a protein. This technique, often coupled with site-directed mutagenesis to introduce cysteine residues at desired locations, is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM).

The versatility of MTS reagents stems from the wide array of available functional groups that can be attached to the methanethiosulfonate core. These groups can alter the charge, size, or hydrophobicity of the modified residue, or introduce spectroscopic probes, affinity tags, or cross-linking agents. This allows researchers to probe the local environment of a specific residue, map the topology of membrane proteins, and investigate conformational changes associated with protein function.

Chemical Properties and Reaction Mechanism

MTS reagents react specifically and rapidly with the thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of the thiosulfonate group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.

General Reaction Scheme:

Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H

The reactivity of MTS reagents is highly dependent on the pH of the solution, as the deprotonation of the cysteine thiol group to the more nucleophilic thiolate is favored at higher pH. The pKa of a cysteine thiol is typically around 8.5 in solution but can be significantly perturbed by the local protein environment.

A key advantage of MTS reagents is the reversibility of the modification. The formed disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT), allowing for the restoration of the native protein.[1]

Types of MTS Reagents

MTS reagents are available with a wide variety of R groups, each offering unique properties for specific applications. They can be broadly categorized as follows:

-

Charged MTS Reagents: These reagents introduce a positive or negative charge upon reaction with a cysteine residue.

-

Positively Charged: MTSEA (2-aminoethyl methanethiosulfonate) and MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate) are commonly used to probe the electrostatic environment of a residue and can induce functional changes in ion channels by altering the local charge landscape.[1]

-

Negatively Charged: MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate) introduces a negative charge and is often used in conjunction with positively charged reagents to map the electrostatic potential within a channel pore or binding pocket.[1]

-

-

Uncharged MTS Reagents: These reagents are useful for sterically probing a specific site without altering the local charge. MMTS (methyl methanethiosulfonate) is the smallest MTS reagent and is often used as a reversible cysteine-blocking agent.[1]

-

Biotinylated MTS Reagents: These reagents, such as MTSEA-biotin, attach a biotin (B1667282) molecule to the cysteine residue. This allows for the detection and purification of labeled proteins using streptavidin-based affinity chromatography or blotting techniques.

-

Fluorescent MTS Reagents: These reagents are conjugated to a fluorophore, enabling the study of protein conformational changes in real-time through fluorescence spectroscopy. Changes in the local environment of the attached fluorophore can lead to alterations in its fluorescence intensity, emission wavelength, or polarization.

-

Cross-linking MTS Reagents: Bifunctional MTS reagents can be used to create disulfide bonds between two different cysteine residues, providing information about the proximity of these residues in the protein structure.

Quantitative Data of Common MTS Reagents

The following tables summarize key quantitative data for commonly used MTS reagents. This information is crucial for designing and interpreting experiments.

Table 1: Physicochemical Properties of Selected MTS Reagents

| Reagent | Abbreviation | Charge | Molecular Weight ( g/mol ) | Approx. Dimensions (Å) | Membrane Permeability |

| 2-Aminoethyl methanethiosulfonate | MTSEA | Positive | 157.2 | 3.6 (headgroup) | Permeable |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Positive | 224.2 | 5.8 (headgroup) | Impermeable |

| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | 222.2 | 5.8 (headgroup) | Impermeable |

| Methyl methanethiosulfonate | MMTS | Neutral | 110.2 | Smallest | Permeable |

Table 2: Reactivity and Stability of Selected MTS Reagents

| Reagent | Second-Order Rate Constant with Cysteine (M⁻¹s⁻¹) | Relative Reactivity | Half-life in Aqueous Solution (pH 7.0, 20-25°C) |

| MTSEA | ~1 x 10⁵ | 1x | ~12 minutes |

| MTSET | ~2.5 x 10⁵ | 2.5x vs MTSEA | ~10 minutes |

| MTSES | ~1 x 10⁴ | 0.1x vs MTSEA | ~20 minutes |

Note: Second-order rate constants can vary depending on experimental conditions (pH, temperature) and the specific protein environment of the cysteine residue. The values presented are approximate and intended for comparative purposes. The intrinsic reactivity of MTS reagents with thiols is generally on the order of 10⁵ M⁻¹s⁻¹.

Applications of MTS Reagents in Biochemistry

The primary application of MTS reagents is the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique provides insights into protein structure and function by systematically introducing cysteine residues into a protein of interest and then probing their accessibility to various MTS reagents.

Substituted Cysteine Accessibility Method (SCAM)

SCAM can be used to:

-

Map the topology of membrane proteins: By using membrane-impermeant MTS reagents, researchers can determine whether an engineered cysteine residue is located on the extracellular or intracellular side of the membrane.

-

Identify residues lining a channel or pore: Cysteine residues lining a water-accessible pore will be reactive with hydrophilic MTS reagents. The rate of reaction can provide information about the accessibility and local environment of the residue.

-

Probe the electrostatic environment: The differential reactivity of charged MTS reagents can be used to map the electrostatic potential within a protein.

-

Study conformational changes: Changes in the accessibility of a cysteine residue to MTS reagents upon ligand binding, channel gating, or other functional transitions can provide information about the conformational changes involved.

Experimental Protocols

This section provides a general protocol for a typical SCAM experiment using electrophysiology to assess the functional effects of MTS reagent modification on an ion channel.

General Protocol for SCAM using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

1. Preparation of Cysteine-Substituted Mutants: a. The gene encoding the protein of interest is subcloned into an appropriate oocyte expression vector. b. Site-directed mutagenesis is used to introduce a cysteine codon at the desired position. If the wild-type protein contains reactive native cysteines, they should be mutated to a non-reactive amino acid like serine or alanine. c. The sequence of the mutant construct is verified by DNA sequencing. d. cRNA is synthesized in vitro from the linearized plasmid DNA.

2. Oocyte Preparation and Injection: a. Xenopus laevis oocytes are harvested and defolliculated. b. Oocytes are injected with 50-100 ng of the cRNA encoding the cysteine mutant channel. c. Injected oocytes are incubated for 2-7 days at 16-18°C to allow for protein expression.

3. Preparation of MTS Reagent Solutions: a. MTS reagents are hygroscopic and should be stored desiccated at -20°C. b. On the day of the experiment, a stock solution of the MTS reagent (e.g., 100 mM) is prepared in anhydrous DMSO. c. Immediately before use, the stock solution is diluted to the final working concentration (typically 0.1 - 10 mM) in the desired recording buffer. It is crucial to use freshly prepared solutions as MTS reagents hydrolyze in aqueous solutions.

4. Electrophysiological Recording and MTS Application: a. Oocytes expressing the mutant channel are placed in a recording chamber and impaled with two microelectrodes for voltage clamping. b. The oocyte is continuously perfused with recording buffer. c. Control currents are elicited by applying the appropriate agonist or voltage protocol. d. The perfusion is switched to a buffer containing the MTS reagent for a defined period (e.g., 30 seconds to 5 minutes). e. The oocyte is then washed with control buffer to remove the MTS reagent. f. The effect of the MTS modification is assessed by reapplying the agonist or voltage protocol and comparing the current to the control recording.

5. Data Analysis: a. The extent of current inhibition or potentiation is quantified. b. The rate of modification can be determined by applying the MTS reagent for varying durations and fitting the resulting current changes to an exponential function. The second-order rate constant can then be calculated by dividing the apparent first-order rate constant by the MTS concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical SCAM experimental workflow and a simplified signaling pathway where MTS reagents are used for investigation.

Substituted Cysteine Accessibility Method (SCAM) Workflow

Caption: A flowchart illustrating the key steps in a Substituted Cysteine Accessibility Method (SCAM) experiment.

Simplified Dopamine D2 Receptor Signaling Pathway Investigation

Caption: Simplified signaling cascade of the Dopamine D2 receptor, a target for MTS-based structural studies.

Conclusion

Methanethiosulfonate reagents are indispensable tools in modern biochemistry, providing a versatile platform for the site-specific modification of cysteine residues. Their application in the Substituted Cysteine Accessibility Method has revolutionized our understanding of the structure and function of a wide range of proteins, particularly those embedded in the cell membrane. Careful selection of the appropriate MTS reagent and meticulous experimental design are paramount for obtaining reliable and insightful data. This guide serves as a foundational resource for researchers embarking on the use of these powerful chemical probes.

References

Physical and chemical properties of MTS-1-MTS reagent

An In-depth Technical Guide to MTS Reagent

A Note on Nomenclature: The term "MTS-1-MTS reagent" did not yield specific results in a comprehensive search of publicly available scientific literature and product databases. It is highly probable that this term is a specific laboratory or manufacturer designation, or a variation of the widely recognized "MTS reagent." This document provides a detailed technical overview of the MTS reagent, chemically identified as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium.

Introduction

The MTS reagent is a tetrazolium salt that is extensively utilized in colorimetric assays to assess cell metabolic activity. Due to the principle that metabolic activity is directly proportional to the number of viable cells, MTS assays are a cornerstone for quantifying cell viability, proliferation, and cytotoxicity in response to various stimuli.[1][2][3][4] Metabolically active cells, through the action of dehydrogenase enzymes, reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in cell culture media.[1][5][6] The intensity of the resulting color can be quantified spectrophotometrically, providing a robust method for high-throughput screening in drug development and biomedical research.[1][2]

Physical and Chemical Properties

The MTS reagent is a yellow, solid compound with specific chemical characteristics that are foundational to its application in cellular assays.[5] Its solubility in aqueous solutions is a key feature that distinguishes it from its predecessor, the MTT reagent.

| Property | Value | Source(s) |

| Alternate Names | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; Owen's reagent | [5] |

| Molecular Formula | C₂₀H₁₇N₅O₆S₂ | [5] |

| Molecular Weight | 487.51 g/mol | [5][6] |

| Appearance | Yellow solid | [5] |

| Solubility | Soluble in DMSO and DPBS (2 mg/ml) | [5][6] |

| Purity | ≥98% by HPLC | [5] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [5][6] |

Mechanism of Action: The MTS Assay Signaling Pathway

The MTS assay is predicated on a biochemical signaling pathway that translates cellular metabolic activity into a measurable colorimetric signal. In viable cells, NAD(P)H-dependent dehydrogenase enzymes reduce the MTS tetrazolium salt to a purple formazan product.[7][8] Unlike MTT, MTS is negatively charged and does not readily penetrate cells.[9] Therefore, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS) or phenazine ethyl sulfate (B86663) (PES), is required.[7][10] This electron acceptor can enter the cell, be reduced by cellular dehydrogenases, and then exit the cell to convert the extracellular MTS into its soluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4][11]

Caption: MTS reduction pathway in viable cells.

Experimental Protocols

The following sections detail standardized protocols for the preparation of MTS reagents and the execution of cell viability assays.

MTS Reagent Preparation

Proper preparation of the MTS reagent is critical for the accuracy and reproducibility of the assay.

-

Dissolution of MTS: Dissolve the MTS powder in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 2 mg/ml.[7][9] This will result in a clear, golden-yellow solution.[9]

-

Addition of Electron Coupling Reagent: Dissolve the electron coupling reagent, such as PES, into the MTS solution to a final concentration of 0.21 mg/ml.[7][9]

-

pH Adjustment: Adjust the pH of the combined solution to between 6.0 and 6.5 using 1N HCl.[9][11]

-

Sterilization: Filter-sterilize the final solution through a 0.2 µm filter into a sterile, light-protected container.[7][9][11]

-

Storage: Store the MTS solution protected from light. For frequent use, it can be stored at 4°C for up to four weeks.[1] For long-term storage, it is recommended to store it at -20°C.[1][7][9]

MTS Cell Viability Assay Protocol

This protocol outlines the steps for performing a typical MTS assay in a 96-well plate format.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density in a final volume of 100 µl of culture medium per well.[7][9] Include wells with medium only for background subtraction.[7][9]

-

Incubation with Test Compound: Treat the cells with the test compound and incubate for the desired exposure period (e.g., 20-48 hours).[1]

-

Addition of MTS Reagent: Add 20 µl of the prepared MTS solution to each well.[7][9]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ atmosphere.[7][9][11] The optimal incubation time can vary depending on the cell type and density.[1]

-

Absorbance Measurement: Record the absorbance at 490 nm using a multi-well spectrophotometer.[1][7][11]

Caption: A typical experimental workflow for an MTS assay.

Data Presentation and Interpretation

The absorbance values obtained from the MTS assay are directly proportional to the number of viable cells in each well. The data is typically presented as a percentage of the control (untreated cells) after subtracting the background absorbance from the medium-only wells. A decrease in absorbance indicates cytotoxicity, while an increase suggests cell proliferation.

Conclusion

The MTS reagent is a reliable and efficient tool for the assessment of cell viability and proliferation. Its primary advantages over similar tetrazolium salts, such as MTT, include the solubility of its formazan product in aqueous solutions, which simplifies the assay protocol by eliminating the need for a solubilization step.[11] This makes the MTS assay more amenable to high-throughput screening applications in drug discovery and other areas of biomedical research. Careful adherence to standardized protocols and proper data interpretation are essential for obtaining accurate and reproducible results.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. iscaconsortium.org [iscaconsortium.org]

- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. biocompare.com [biocompare.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. promega.co.uk [promega.co.uk]

Unveiling the Characteristics of 1,1-Methanediyl bismethanethiosulfonate: A Technical Guide to its Solubility and Stability

For Immediate Release

Shanghai, China – December 5, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 1,1-Methanediyl bismethanethiosulfonate, a crucial sulfhydryl cross-linking reagent. This document compiles available data on the compound's properties and provides essential experimental protocols to ensure its effective use in the laboratory.

1,1-Methanediyl bismethanethiosulfonate is a homobifunctional cross-linking agent utilized in the study of protein structures and interactions. Its utility is fundamentally linked to its solubility in various solvents and its stability under diverse experimental conditions. This guide aims to provide a foundational understanding of these characteristics to aid in experimental design and execution.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-Methanediyl bismethanethiosulfonate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₄S₄ | [1] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 77-78°C | [3][4][5] |

Solubility Profile

The solubility of 1,1-Methanediyl bismethanethiosulfonate has been qualitatively described in a limited number of solvents. Quantitative data remains largely unavailable in public literature.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |

| Methanol | Slightly Soluble | [3][4] |

For methanethiosulfonate (B1239399) (MTS) reagents in general, DMSO is considered a good solvent, particularly for those that are not water-soluble.[4]

Stability and Handling

1,1-Methanediyl bismethanethiosulfonate is characterized as a hygroscopic and moisture-sensitive compound, necessitating specific storage and handling procedures to maintain its integrity.[3]

Storage Recommendations:

-

Long-term: Recommended storage is at -20°C in a desiccator under an inert atmosphere.[3][4][5]

-

Short-term: The compound may be stored at room temperature for brief periods.[5]

Handling Precautions:

-

Due to its hygroscopic nature, the vial should be allowed to warm to room temperature before opening to prevent condensation.[4]

-

For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[5]

Hydrolytic Instability: A critical characteristic of MTS reagents is their propensity to hydrolyze in aqueous solutions, especially in the presence of nucleophiles.[4] This degradation is rapid in buffer solutions.[4] Therefore, it is imperative that solutions of 1,1-Methanediyl bismethanethiosulfonate are prepared immediately prior to use to ensure accurate concentrations and reactivity in experiments.[4] While solutions in distilled water may appear stable for several hours at 4°C, prompt usage is the best practice.[4]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 1,1-Methanediyl bismethanethiosulfonate are not widely published. However, a general methodology can be adapted from standard laboratory procedures for similar compounds.

Protocol for Solubility Determination (Visual Inspection Method):

-

Preparation: Weigh a precise amount of 1,1-Methanediyl bismethanethiosulfonate and place it in a clear glass vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., DMSO, Methanol) to achieve a target concentration.

-

Dissolution: Vortex the mixture for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved. The absence of visible particles indicates solubility at that concentration.

-

Incremental Addition: If the compound is not fully dissolved, incrementally add more solvent, recording the total volume required for complete dissolution to estimate the solubility.

Protocol for Assessing Stability in Aqueous Buffer:

-

Solution Preparation: Prepare a stock solution of 1,1-Methanediyl bismethanethiosulfonate in an appropriate organic solvent (e.g., DMSO).

-

Buffer Dilution: Dilute the stock solution into the aqueous buffer of choice to the final desired concentration.

-

Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

-

Quenching (Optional): If a reactive species is present, the reaction may need to be quenched.

-

Analytical Method: Analyze the concentration of the intact 1,1-Methanediyl bismethanethiosulfonate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the compound against time to determine its degradation rate and half-life in the specific buffer.

Visualizing Experimental Workflows and Molecular Function

To further elucidate the practical application and behavior of 1,1-Methanediyl bismethanethiosulfonate, the following diagrams illustrate a typical experimental workflow for its use and its function as a cross-linking agent.

References

An In-depth Technical Guide to 1,1-Methanediyl bismethanethiosulfonate (CAS 22418-52-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Methanediyl bismethanethiosulfonate (CAS 22418-52-6), a sulfhydryl cross-linking reagent. The document consolidates available data on its chemical and physical properties, discusses its potential applications, and provides hypothetical experimental workflows and potential biological signaling pathways based on related compounds.

Chemical and Physical Properties

1,1-Methanediyl bismethanethiosulfonate, also known as MTS-1-MTS, is a homobifunctional cross-linking reagent. Its two methanethiosulfonate (B1239399) groups react with sulfhydryl (-SH) groups, primarily from cysteine residues in proteins, to form disulfide bonds. This cross-linking ability makes it a useful tool in protein chemistry and structural biology.

| Property | Value | Reference(s) |

| CAS Number | 22418-52-6 | [1][2][3] |

| Molecular Formula | C3H8O4S4 | [1][2][3] |

| Molecular Weight | 236.35 g/mol | [1][2][3] |

| Alternate Names | MTS-1-MTS, bis(methylsulfonylsulfanyl)methane | [1][2][4] |

| Appearance | White to Off-White Solid | [3] |

| Purity | >90-97% | [2][3] |

| Melting Point | 77-78°C | [3][5] |

| Solubility | Soluble in DMSO and Methanol.[3][5] Slightly soluble in Acetone, Dichloromethane, DMF, and Ethyl Acetate.[6] | |

| Storage Conditions | Long-term storage is recommended at -20°C.[3][5] It is noted to be hygroscopic and moisture-sensitive.[5][6] | |

| SMILES | CS(=O)(=O)SCSS(=O)(=O)C | [1][4] |

| InChI | InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | [1] |

Applications in Research

As a sulfhydryl cross-linking reagent, 1,1-Methanediyl bismethanethiosulfonate is primarily used in the study of proteins.[2][3][7] Its ability to form disulfide bonds between cysteine residues can be exploited in several applications:

-

Probing Protein Structure: By cross-linking cysteine residues that are in close proximity in the folded protein, it can help elucidate the three-dimensional structure of proteins and protein complexes.

-

Stabilizing Protein Conformations: The introduction of covalent cross-links can stabilize specific protein conformations for structural studies or to enhance protein stability.[6]

-

Studying Protein-Protein Interactions: It can be used to identify interacting proteins by covalently trapping transient interactions.

-

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4]

Experimental Protocols

General Protein Cross-Linking Protocol

-

Protein Preparation:

-

The protein of interest should be purified and in a suitable buffer. The buffer should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) that would compete with the protein's sulfhydryl groups for reaction with the cross-linker.

-

A common buffer choice is a phosphate (B84403) or HEPES buffer at a pH between 7 and 8.

-

-

Preparation of Cross-linker Stock Solution:

-

Due to its limited water solubility and moisture sensitivity, 1,1-Methanediyl bismethanethiosulfonate should be dissolved in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution immediately before use.[6]

-

-

Cross-linking Reaction:

-

Add the cross-linker stock solution to the protein solution. The final concentration of the cross-linker and the protein will depend on the specific application and should be determined empirically. A molar excess of the cross-linker over the protein is typically used.

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30 minutes to 2 hours).

-

-

Quenching the Reaction:

-

The reaction can be stopped by adding a small molecule containing a sulfhydryl group, such as DTT or β-mercaptoethanol, to consume the unreacted cross-linker.

-

-

Analysis of Cross-linked Products:

-

The results of the cross-linking reaction can be analyzed by various techniques, including SDS-PAGE, mass spectrometry, or size-exclusion chromatography, to identify the cross-linked products.

-

Workflow for a Protein Cross-Linking Experiment

Caption: Workflow for a typical protein cross-linking experiment.

Potential Signaling Pathway Involvement

Specific signaling pathways modulated by 1,1-Methanediyl bismethanethiosulfonate have not been documented in the scientific literature. However, a study on a structurally related compound, 1,4-butanediyl-bismethanethiosulfonate (BMTS), has shown that it can induce apoptosis in Jurkat cells through a mechanism mediated by reactive oxygen species (ROS). This suggests that other short-chain bismethanethiosulfonates might exhibit similar biological activities.

The proposed pathway for the related compound BMTS involves:

-

Induction of intracellular ROS.

-

Reduction of the mitochondrial membrane potential.

-

Downregulation of the anti-apoptotic protein Bcl-2.

-

Activation of caspase-9 and caspase-3, which are key executioners of apoptosis.

-

Ultimately leading to DNA fragmentation and cell death.

ROS-Mediated Apoptosis Pathway (Hypothesized for Related Compounds)

Caption: ROS-mediated apoptosis pathway induced by a related compound, BMTS.

Disclaimer: The signaling pathway described above is for the related compound 1,4-butanediyl-bismethanethiosulfonate (BMTS) and is provided for informational purposes as a potential mechanism that could be investigated for 1,1-Methanediyl bismethanethiosulfonate.

Safety and Handling

-

1,1-Methanediyl bismethanethiosulfonate is intended for research use only.[3]

-

It is hygroscopic and should be stored in a desiccator at -20°C.[5][6]

-

Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Conclusion

1,1-Methanediyl bismethanethiosulfonate is a valuable tool for researchers in chemistry and biology, particularly for the study of protein structure and function through sulfhydryl cross-linking. While detailed application notes and mechanistic studies on this specific compound are sparse, its chemical properties suggest a range of potential uses. Further research is needed to fully elucidate its biological effects and potential therapeutic applications, possibly along the lines of the pro-apoptotic activity observed for related compounds.

References

- 1. iscaconsortium.org [iscaconsortium.org]

- 2. 1,4-butanediyl-bismethanethiosulfonate (BMTS) induces apoptosis through reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mts1 gene and control of tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. mdpi.com [mdpi.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. bitesizebio.com [bitesizebio.com]

The Genesis of Proximity: An In-depth Technical Guide to Early Research on Sulfhydryl-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established sulfhydryl-reactive crosslinkers as indispensable tools in biochemistry and molecular biology. By examining the seminal studies on maleimides, haloacetyls, and pyridyl disulfides, we provide a comprehensive overview of the early methodologies, quantitative data, and conceptual frameworks that underpin many modern bioconjugation techniques. This document is intended to serve as a detailed resource for researchers seeking to understand the fundamental principles and experimental precedents of sulfhydryl-reactive chemistry.

Introduction: The Dawn of Cysteine-Targeted Bioconjugation

The unique reactivity of the cysteine sulfhydryl (thiol) group, with its relatively low pKa and high nucleophilicity, made it an early and attractive target for specific protein modification. Early researchers recognized that by designing reagents that selectively react with sulfhydryls, they could probe protein structure, function, and interactions with a precision not afforded by less specific chemistries targeting more abundant residues like lysines. This led to the development of a suite of sulfhydryl-reactive crosslinkers that have become central to protein chemistry.

The Maleimide (B117702) Revolution: Forging Stable Thioether Bonds

N-substituted maleimides emerged as one of the most robust and widely adopted classes of sulfhydryl-reactive reagents. Their high specificity for thiols at near-neutral pH (6.5-7.5) and the formation of a stable, non-reversible thioether bond were key advantages that drove their early adoption.

N-Ethylmaleimide (NEM): The Prototypical Sulfhydryl Blocker

One of the earliest and most extensively studied maleimide reagents was N-ethylmaleimide (NEM). Initially used as a monofunctional reagent to block cysteine residues and assess their functional importance, the study of its reaction kinetics laid the groundwork for the development of bifunctional crosslinkers.

Seminal work by Gorin, Martic, and Doughty in 1966 provided a quantitative understanding of the reaction between NEM and cysteine. Their findings are summarized below.[1][2]

| Reactant | Second-Order Rate Constant (k) | Conditions | Reference |

| N-Ethylmaleimide and Cysteine | 14 L·mol⁻¹·s⁻¹ | pH 4.95, 25°C | Gorin et al. (1966)[1][2] |

The rate of reaction was found to be pH-dependent, increasing as the pH approaches the pKa of the sulfhydryl group, where the more reactive thiolate anion is present.

This protocol is based on the methods described in the 1966 study to determine the reaction kinetics.[1][2]

-

Materials: N-ethylmaleimide, L-cysteine, acetate (B1210297) buffer, sodium chloride.

-

Stock Solutions: Prepare stock solutions of NEM and cysteine in deaerated water.

-

Reaction Buffer: Prepare a 0.018 M acetate buffer containing 0.11 M sodium chloride, with the pH adjusted to the desired value (e.g., 4.95).

-

Reaction Initiation: Equilibrate the reactant solutions and buffer to 25°C. Mix equal volumes of the NEM and cysteine solutions in the reaction buffer to initiate the reaction.

-

Monitoring the Reaction: The disappearance of NEM can be followed spectrophotometrically by the decrease in absorbance at 300 nm.

-

Data Analysis: Calculate the second-order rate constant from the change in absorbance over time, knowing the initial concentrations of the reactants.

Early Homobifunctional Maleimides: Bridging Cysteine Residues

Building on the chemistry of NEM, researchers synthesized homobifunctional maleimides to crosslink two sulfhydryl groups. These reagents were instrumental in probing the proximity of cysteine residues within a single protein or between interacting proteins.

The distance between the two reactive maleimide groups, known as the spacer arm length, was a critical parameter for inferring structural information.

| Crosslinker | Structure | Spacer Arm Length (Å) |

| Bis(maleimido)methyl ether (BMME) | O(CH₂-N(CO)₂C₂H₂)₂ | ~7.7 |

| N,N'-(1,2-Phenylene)dimaleimide (oPDM) | C₆H₄(N(CO)₂C₂H₂)₂ | 6.4 ± 0.2 |

| N,N'-(1,3-Phenylene)dimaleimide (mPDM) | C₆H₄(N(CO)₂C₂H₂)₂ | 10.6 ± 0.5 |

| N,N'-(1,4-Phenylene)dimaleimide (pPDM) | C₆H₄(N(CO)₂C₂H₂)₂ | 12.0 |

Spacer arm lengths are based on calculations and experimental data from later studies summarizing early reagents.[3]

This generalized protocol is based on early studies of crosslinking hemoglobin to prevent sickling.[4]

-

Materials: Purified hemoglobin, Bis(N-maleimidomethyl) ether (BMME), phosphate (B84403) buffer (pH 7.3).

-

Protein Preparation: Prepare a solution of oxyhemoglobin in phosphate buffer.

-

Crosslinker Solution: Dissolve BMME in a minimal amount of a suitable organic solvent (e.g., dimethylformamide) and then dilute into the reaction buffer.

-

Crosslinking Reaction: Add the BMME solution to the hemoglobin solution. The molar ratio of BMME to hemoglobin is a critical parameter to optimize. Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked subunits.

Caption: Workflow for crosslinking hemoglobin with BMME.

Haloacetyl Derivatives: Alkylating Agents for Cysteine Modification

Haloacetyl compounds, such as iodo- and bromoacetyl derivatives, were another important class of early sulfhydryl-reactive reagents. They react with thiols via nucleophilic substitution to form stable thioether bonds. While generally reactive at physiological pH, they can exhibit some reactivity towards other nucleophilic residues like histidine and methionine, particularly at higher pH or with prolonged reaction times.

Experimental Protocol: General Procedure for Protein Alkylation with a Haloacetyl Reagent

This protocol is a generalized representation of early methods for alkylating proteins with haloacetyl reagents.

-

Materials: Purified protein with free sulfhydryl groups, iodoacetamide (B48618) or bromoacetamide, a non-nucleophilic buffer (e.g., phosphate or Tris at a pH below 8.0).

-

Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT by dialysis or gel filtration.

-

Alkylation Reaction: Prepare a fresh solution of the haloacetyl reagent. Add the reagent to the protein solution in a slight molar excess over the total number of sulfhydryl groups. It is often recommended to perform the reaction in the dark to prevent the formation of free iodine, which can react with other residues.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Termination: Stop the reaction by adding a small molecule thiol or by desalting the protein to remove the excess reagent.

-

Verification: The extent of modification can be determined by amino acid analysis or by using a colorimetric assay for free sulfhydryls.

Pyridyl Disulfides: Introducing Reversible Crosslinks

The development of pyridyl disulfide reagents in the late 1970s represented a significant advancement, as they allowed for the formation of disulfide bonds that could be cleaved by reducing agents. This reversibility was a key feature for many applications, such as the isolation of interacting proteins.

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

The synthesis of SPDP by Carlsson et al. in 1978 provided a heterobifunctional reagent that could react with primary amines via its N-hydroxysuccinimide (NHS) ester and with sulfhydryls via its pyridyl disulfide group. This allowed for a two-step conjugation strategy. A key feature of the reaction with a thiol is the release of pyridine-2-thione, which absorbs light at 343 nm, providing a convenient way to monitor the reaction.

-

Materials: Protein to be modified, SPDP, phosphate buffered saline (PBS), DTT.

-

Step 1: Reaction with Primary Amines:

-

Dissolve the protein in PBS (pH 7.5).

-

Dissolve SPDP in an organic solvent (e.g., ethanol (B145695) or DMF) and add it to the protein solution (e.g., at a 20-fold molar excess).

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Remove excess SPDP by gel filtration. The number of pyridyl disulfide groups introduced can be quantified by measuring the absorbance at 280 nm and 343 nm after reducing a small aliquot with DTT.

-

-

Step 2: Generation of Free Sulfhydryl Groups:

-

Treat the modified protein with DTT to cleave the disulfide bond and release pyridine-2-thione.

-

Remove the excess DTT by gel filtration to obtain the thiolated protein.

-

Caption: SPDP reaction pathway for protein thiolation.

Application in Elucidating Protein Structure: The Case of the Ribosome

An early and powerful application of crosslinking was in deciphering the spatial arrangement of proteins in large macromolecular complexes. The work of Lutter and colleagues in the mid-1970s on the E. coli ribosome using the amine-reactive homobifunctional crosslinker dimethyl suberimidate provided a foundational example of this approach. Although not a sulfhydryl-reactive crosslinker, the principles and workflow are directly analogous to how bifunctional sulfhydryl-reactive crosslinkers were and are used to map protein topology.

Caption: Experimental workflow for ribosome crosslinking.

Conclusion

The early research into sulfhydryl-reactive crosslinkers laid a critical foundation for the field of bioconjugation. The development and characterization of maleimides, haloacetyls, and pyridyl disulfides provided a versatile toolkit for probing protein structure and function. The quantitative kinetic data, detailed experimental protocols, and innovative applications from this era continue to inform and inspire modern approaches in chemical biology, proteomics, and therapeutic development. Understanding these seminal contributions is essential for any researcher seeking to master the art and science of protein modification.

References

- 1. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 3. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Methanethiosulfonate (MTS) Groups with Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity between methanethiosulfonate (B1239399) (MTS) reagents and thiol groups, a cornerstone of bioconjugation and protein chemistry. Understanding the kinetics, mechanisms, and experimental considerations of this reaction is critical for its successful application in drug development, protein structure-function studies, and materials science.

Core Principles of the MTS-Thiol Reaction

The reaction between a methanethiosulfonate (R-S-SO₂CH₃) and a thiol (R'-SH) is a specific and rapid thiol-disulfide exchange reaction. The core of this reactivity lies in the nucleophilic attack of a thiolate anion (R'-S⁻) on the electrophilic sulfur atom of the MTS reagent. This results in the formation of a stable, asymmetric disulfide bond (R-S-S-R') and the release of methanesulfinic acid (CH₃SO₂H) as a byproduct.[1][2]

The reaction is highly selective for cysteine residues in proteins under mild conditions, making MTS reagents powerful tools for site-specific modification.[2][3] The general mechanism can be summarized as follows:

-

Deprotonation of the Thiol: The thiol group must first be deprotonated to its more reactive thiolate form. This equilibrium is governed by the pKa of the thiol and the pH of the solution.

-

Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the sulfhydryl sulfur of the MTS reagent.

-

Disulfide Bond Formation: A new disulfide bond is formed between the original thiol and the alkyl group of the MTS reagent.

-

Release of Methanesulfinate (B1228633): The methanesulfinate ion is released as a leaving group.

This reaction is reversible upon the addition of an excess of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will reduce the newly formed disulfide bond.[1][2]

Quantitative Data: Reaction Kinetics

The reaction between MTS reagents and thiols is characterized by high second-order rate constants, indicating a rapid reaction. The rate is significantly influenced by the pH of the medium and the pKa of the reacting thiol. The thiolate anion is the reactive species, and its concentration increases with pH above the thiol's pKa.[4][5]

Below is a summary of representative second-order rate constants for the reaction of various MTS reagents with thiols. It is important to note that reaction rates can vary depending on the specific protein environment of the cysteine residue.

| MTS Reagent | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| MTSEA | Cysteine (in channel protein) | 7.4 | Room Temp | ~2,000 | [6] |

| MTSET | Cysteine (in channel protein) | 7.4 | Room Temp | ~5,000 | [2] |

| MTSES | Cysteine (in channel protein) | 7.4 | Room Temp | ~200 | [2] |

| General MTS Reagents | Small Thiols | 7.0 | 20 | 10³ - 10⁵ | [2][7] |

| General MTS Reagents | Cysteine (in proteins) | Neutral | Room Temp | Can approach 10⁵ | [2][7] |

Note: The reactivity of MTSET is approximately 2.5 times that of MTSEA, and 10 times that of MTSES with small sulfhydryl compounds.[2]

Experimental Protocols

Quantification of Free Thiols using Ellman's Assay

Ellman's assay is a widely used method for quantifying free sulfhydryl groups in a sample. The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Ellman's Reagent Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate (B84403) buffer, pH 8.0.

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

Cysteine or Glutathione standard solution (for standard curve).

-

Spectrophotometer.

Procedure:

-

Prepare Standards: Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer.

-

Sample Preparation: Dissolve the thiol-containing sample in the Reaction Buffer.

-

Reaction: To 50 µL of each standard or sample in a microplate well or cuvette, add 200 µL of the Ellman's Reagent Solution.

-

Incubation: Incubate the mixture for 15 minutes at room temperature.

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Quantification: Determine the thiol concentration in the unknown sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[8]

Monitoring MTS-Thiol Reaction Kinetics

The kinetics of the reaction between an MTS reagent and a thiol can be monitored by following the disappearance of the free thiol over time using Ellman's assay or by observing a functional change in the protein being modified.

Procedure using Ellman's Assay:

-

Initiate Reaction: Mix the MTS reagent and the thiol-containing sample in a suitable buffer at a defined temperature.

-

Time Points: At various time points, take aliquots of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a solution of Ellman's reagent to quantify the remaining free thiols. The quenching and quantification should be rapid.

-

Data Analysis: Plot the concentration of free thiol versus time. The data can be fitted to a pseudo-first-order or second-order rate equation to determine the rate constant.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of the reaction between a methanethiosulfonate (MTS) and a thiol.

Substituted Cysteine Accessibility Method (SCAM) Workflow

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to probe the structure and environment of proteins, particularly membrane proteins.[9][10][11] It involves systematically introducing cysteine mutations into a protein and then assessing their reactivity with membrane-impermeant and -permeant MTS reagents.

Caption: A simplified workflow for the Substituted Cysteine Accessibility Method (SCAM).

Keap1-Nrf2 Signaling Pathway: Regulation by Electrophiles

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[12][13] Keap1 acts as a sensor for electrophiles, including MTS reagents, through its reactive cysteine residues. Modification of these cysteines disrupts the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 transcription factor.

Caption: Regulation of the Keap1-Nrf2 pathway by electrophilic modification of Keap1.

References

- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determining Membrane Protein Topology Using Fluorescence Protease Protection (FPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Protein Cross-linking using 1,1-Methanediyl bismethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS) is a homobifunctional, thiol-reactive cross-linking agent. It is designed to covalently link two cysteine residues that are in close proximity within a protein or between interacting proteins. The methanethiosulfonate (B1239399) (MTS) reactive groups specifically target the sulfhydryl side chains of cysteine residues, forming disulfide bonds. This cross-linker is particularly useful for studying protein structure, protein-protein interactions, and conformational changes in proteins and protein complexes. Its short spacer arm makes it ideal for probing for cysteines that are very close in space.

Reaction Mechanism

MTS-1-MTS reacts with the sulfhydryl groups of cysteine residues in a two-step nucleophilic substitution reaction. Each of the two MTS groups can react with a cysteine, resulting in the formation of a stable disulfide bond and the release of a methanesulfinic acid byproduct. This reaction is highly specific for thiols under mild pH conditions.

Figure 1. Reaction scheme of MTS-1-MTS with two cysteine residues.

Application Notes

1,1-Methanediyl bismethanethiosulfonate is a valuable tool for:

-

Probing Protein Structure: Identifying nearby cysteine residues to provide distance constraints for structural modeling.

-

Capturing Protein-Protein Interactions: Stabilizing transient or weak interactions between proteins for subsequent identification and analysis.

-

Analyzing Conformational Changes: Detecting changes in the proximity of cysteine residues that occur upon ligand binding or other stimuli.

Experimental Design Considerations:

-

Controls: It is essential to include proper controls in your experiment. A negative control with the protein(s) but without the cross-linker should be run in parallel to identify non-cross-linked species. If possible, a protein with a known cysteine-cysteine linkage that can be cross-linked by MTS-1-MTS can serve as a positive control.

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) if there is any possibility of side reactions, although MTS reagents are highly specific for thiols. Phosphate, HEPES, and borate (B1201080) buffers are generally compatible.[1] The reaction should be performed at a pH between 7 and 9 to ensure the cysteine thiol groups are sufficiently nucleophilic.[2]

-

Protein Purity: For unambiguous results, it is recommended to use highly purified proteins.

Quantitative Data Summary

The following tables summarize the key properties and recommended reaction conditions for 1,1-Methanediyl bismethanethiosulfonate.

Table 1: Properties of 1,1-Methanediyl bismethanethiosulfonate

| Property | Value |

| Molecular Weight | 250.38 g/mol |

| CAS Number | 22418-52-6 |

| Spacer Arm Length | ~3.3 Å (S-S distance) |

| Reactivity | Cysteine sulfhydryl groups (-SH) |

| Solubility | Soluble in DMSO, slightly soluble in Methanol |

| Storage | Store at -20°C, desiccated and protected from moisture. Hygroscopic.[3] |

Table 2: Recommended Reaction Conditions

| Parameter | Recommendation |

| Protein Concentration | 1-20 µM |